molecular formula C8H6ClN3S B3024807 4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 66297-55-0

4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B3024807
CAS RN: 66297-55-0
M. Wt: 211.67 g/mol
InChI Key: BUJPRPNYDPDHJB-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (4CPT-3T) is an organosulfur compound that has been studied for its potential applications in a variety of scientific research fields. It is a derivative of triazole and has a sulfur atom in its structure. 4CPT-3T has been studied due to its potential to act as a catalyst, an antioxidant, and an antimicrobial agent.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Properties : A study by Purohit et al. (2011) demonstrated that compounds synthesized using 4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol, such as 3-(3-chlorophenyl)-6-aryl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, exhibited significant antimicrobial activity against both bacterial and fungal growth.

Crystal and Molecular Structure Analysis

  • Crystal Structure Insights : Sarala et al. (2006) analyzed the crystal and molecular structure of related compounds, including 4-amino-5-(4-chlorophenyl)-4H-[1,2,4]-triazole-3-thiol. This research provides valuable information on the structural properties of these compounds (Sarala et al., 2006).

Enzyme Inhibition

  • Enzyme Inhibition Potential : Bekircan et al. (2015) explored the synthesis of novel compounds derived from 4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol, investigating their inhibition on lipase and α-glucosidase. Some synthesized compounds showed promising inhibition activities (Bekircan et al., 2015).

Corrosion Inhibition

  • Mild Steel Corrosion Protection : A study focused on the application of 4H-1,2,4-triazole derivatives, including 4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol, as corrosion inhibitors for mild steel. The derivatives showed significant effectiveness in preventing corrosion in hydrochloric acid solutions (Bentiss et al., 2007).

Antioxidant Properties

  • Antioxidant Activity : Research by Bekircan et al. (2008) indicated that some derivatives of 4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol, specifically 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethyleneamino)-4H-1,2,4-triazole derivatives, exhibited notable antioxidant and antiradical activities (Bekircan et al., 2008).

properties

IUPAC Name

4-(3-chlorophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S/c9-6-2-1-3-7(4-6)12-5-10-11-8(12)13/h1-5H,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJPRPNYDPDHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=NNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407534
Record name 4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol

CAS RN

66297-55-0
Record name 4-(3-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66297-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
K Birgül, Y Yıldırım, HY Karasulu, E Karasulu… - European journal of …, 2020 - Elsevier
In this study, (S)-naproxen thiosemicarbazides (3a-d), 1,2,4-triazoles (4a-c), triazole-thioether hybride compounds (5a-p) were synthesized and their structures (3a, 3d, 4a and 5a-p) …
Number of citations: 24 www.sciencedirect.com
H Shirinzadeh, E Ince, AD Westwell… - Journal of Enzyme …, 2016 - Taylor & Francis
Melatonin (MLT) is a well-known free-radical scavenger, involving in the prevention of cellular damage that can lead to cancer, ageing and a variety of neurodegenerative diseases. …
Number of citations: 23 www.tandfonline.com
S Süzen - teav.ankara.edu.tr
Melatonin (MLT) is a well-known free-radical scavenger, involving in the prevention of cellular damage that can lead to cancer, ageing and a variety of neurodegenerative diseases. …
Number of citations: 5 teav.ankara.edu.tr
R Hamdy, B Fayed, AM Hamoda, M Rawas-Qalaji… - Molecules, 2020 - mdpi.com
Candida is the most common fungal class, causing both superficial and invasive diseases in humans. Although Candida albicans is the most common cause of fungal infections in …
Number of citations: 24 www.mdpi.com
SJ Takate, BK Karale, SP Salve, DV Kale… - 2015 - nopr.niscpr.res.in
4-Chloro-3,5-dimethylphenol exhibits disinfectant properties. Its 1,3,4-thiadiazole and 1,2,4-triazole derivatives have been prepared. These novel compounds are characterized with the …
Number of citations: 2 nopr.niscpr.res.in

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